molecular formula C15H15N3O2S B12517255 N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 63894-03-1

N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12517255
CAS No.: 63894-03-1
M. Wt: 301.4 g/mol
InChI Key: YXYGDMMEZDEEIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome bd oxidase sets it apart from other similar compounds, making it a valuable chemical probe for studying mycobacterial energy metabolism .

Properties

CAS No.

63894-03-1

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3O2S/c1-19-12-4-3-10(7-13(12)20-2)8-16-14-11-5-6-21-15(11)18-9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17,18)

InChI Key

YXYGDMMEZDEEIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C3C=CSC3=NC=N2)OC

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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